Delamanid

Overview

Description

Delamanid (OPC-67683) is a nitro-dihydro-imidazooxazole derivative approved in 2014 by the European Medicines Agency (EMA) for treating multidrug-resistant tuberculosis (MDR-TB) . It inhibits mycolic acid biosynthesis, a critical component of the Mycobacterium tuberculosis (Mtb) cell wall, thereby disrupting bacterial structural integrity and viability . This compound demonstrates potent activity against both drug-susceptible and drug-resistant Mtb strains, including intracellular bacilli .

Preparation Methods

Traditional Phosphine-Azo Ester Coupling Method

Reaction Mechanism and Intermediate Formation

The patented method begins with the coupling of $$ N $$-Boc-4-hydroxypiperidine I and 4-(trifluoromethoxy)phenol using tributylphosphine and diisopropyl azodicarboxylate (DIAD) under nitrogen atmosphere. This Mitsunobu-like reaction facilitates ether bond formation at 0–10°C, yielding intermediate II (crude purity: ~97%). Subsequent HCl/ethyl acetate treatment precipitates the deprotected piperidine hydrochloride III , which is purified via ethyl acetate washes to 97.4% purity. Neutralization with sodium bicarbonate aqueous solution isolates the free base IV (99.3% purity, 72.3% yield).

Critical Parameters:

- Phosphine Selection : Tributylphosphine and tricyclohexyl phosphine optimize yields (71–72%) compared to triphenylphosphine (65%).

- Solvent Systems : Tetrahydrofuran (THF) and 1,4-dioxane enhance solubility, while normal heptane aids in crude product filtration.

- Acid Concentration : 2.5–3.0 M HCl in ethyl acetate ensures complete protonation without side reactions.

Scalability and Industrial Feasibility

Example 4 of CN106699635B demonstrates gram-scale production:

- Step 1 : 7.04 kg $$ N $$-Boc-4-hydroxypiperidine reacts with 6.86 kg 4-(trifluoromethoxy)phenol in 17 L 1,4-dioxane, yielding 5.67 kg IV (72.3%).

- Purity Control : Ethyl acetate recrystallization reduces impurities from 3.0% to 0.7%.

Table 1: Traditional Method Performance Metrics

| Parameter | Example 4 | Example 6 |

|---|---|---|

| Starting Material (kg) | 7.04 | 8.05 |

| Final Yield (kg) | 5.67 | 6.52 |

| Purity (%) | 99.3 | 99.1 |

| Reaction Volume (L) | 17 | 25 |

Modern Protection-Group-Free Sequential Synthesis

Chiral Epoxide Synthesis via Reaction Cascades

The 2020 RSC Advances study introduces a concise route starting with 2-methylallyl chloride 1 . Sequential allylation, copper-catalyzed $$ N $$-arylation, and Mitsunobu etherification generate intermediate 5 (81% yield). Sharpless asymmetric dihydroxylation and epoxidation produce chiral epoxide 11 , a key precursor for Delamanid.

Advantages Over Traditional Methods:

- Elimination of Protection-Deprotection Steps : Direct functionalization reduces total steps from 16 to 8.

- Cost Efficiency : 2-Methylallyl chloride ($33/100 mL) replaces expensive 2-methylallyl alcohol ($766/100 mL).

Final Cyclization and Yield Optimization

Epoxide 11 reacts with 2-bromo-4-nitroimidazole 12 under basic conditions, achieving this compound in 27% overall yield. Anti-leishmanial analog VL-2098 attains 36% yield, highlighting the method’s versatility.

Table 2: Modern Method Performance Metrics

| Parameter | This compound | VL-2098 |

|---|---|---|

| Overall Yield (%) | 27 | 36 |

| Key Intermediate | Epoxide 11 | Epoxide 17 |

| Purity (%) | >99 | >99 |

Comparative Analysis of Methodologies

Yield and Purity Trade-Offs

The traditional method achieves superior intermediate purity (99.3% vs. 97.4%) but requires extensive purification. In contrast, the modern route sacrifices yield (27% vs. 72%) for procedural simplicity and lower reagent costs.

Industrial Applicability

- Traditional Method : Preferred for small-scale API production due to high purity.

- Modern Method : Scalable to multi-kilogram batches with reduced solvent waste.

Chemical Reactions Analysis

Types of Reactions: Delamanid undergoes various chemical reactions, including:

Reduction: The nitro group is reduced to an amine.

Oxidation: The imidazooxazole ring can undergo oxidation under specific conditions.

Substitution: Functional groups on the imidazooxazole ring can be substituted with other groups.

Common Reagents and Conditions:

Reduction: Catalytic hydrogenation using palladium on carbon.

Oxidation: Use of oxidizing agents like potassium permanganate.

Substitution: Nucleophilic substitution reactions using appropriate nucleophiles.

Major Products:

- Reduction of the nitro group leads to the formation of an amine derivative.

- Oxidation of the imidazooxazole ring can produce various oxidized derivatives.

- Substitution reactions yield a variety of substituted imidazooxazole compounds .

Scientific Research Applications

Delamanid has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying nitroimidazole derivatives.

Biology: Investigated for its effects on Mycobacterium tuberculosis and other bacterial strains.

Medicine: Primarily used in the treatment of multidrug-resistant tuberculosis. .

Industry: Employed in the development of new antitubercular drugs and formulations.

Mechanism of Action

Delamanid exerts its effects by inhibiting the synthesis of methoxy- and keto-mycolic acids, which are essential components of the mycobacterial cell wall. It is a prodrug that requires activation by the mycobacterial F420 coenzyme system, including the deazaflavin-dependent nitroreductase. This activation leads to the generation of reactive nitrogen species, which disrupt the synthesis of mycolic acids and ultimately kill the bacteria .

Comparison with Similar Compounds

Delamanid vs. Pretomanid (PA-824)

Mechanistic Similarities :

Both are nitroimidazoles derived from Streptomyces eurocidicus, targeting mycolic acid synthesis and inducing respiratory toxicity via nitric oxide release .

Key Differences :

Research Findings :

- Preclinical studies identified shared resistance mutations (e.g., fbiA, fgd), but clinical isolates show divergent susceptibility profiles .

- Pretomanid exhibits broader anti-mycobacterial activity, including non-replicating bacilli, while this compound excels in tissue penetration .

This compound vs. Bedaquiline

Mechanistic Contrast :

- This compound : Inhibits cell wall synthesis.

- Bedaquiline : Targets ATP synthase, disrupting bacterial energy metabolism .

Clinical Outcomes :

Combination Therapy :

- Co-administration with bedaquiline achieves sputum culture conversion (SCC) rates of 74–100% at 6 months .

- Pharmacodynamic models suggest additive effects without competitive interactions .

Cross-Resistance and Pharmacokinetic Challenges

Cross-Resistance :

- Preclinical models show high cross-resistance between this compound and pretomanid (23/32 isolates) due to shared metabolic activation pathways (fbiA, ddn mutations) .

- Clinical isolates exhibit lower overlap (2/12 resistant to both), suggesting divergent resistance mechanisms in humans .

Table 1: Clinical Trial Outcomes

Table 2: Pharmacokinetic Comparison

| Parameter | This compound | Pretomanid | Bedaquiline |

|---|---|---|---|

| Half-Life | 15.1 h (parent); 187.2 h (DM-6705) | 16–20 h | 5.5 months (terminal) |

| Tissue Penetration | Lung > plasma | Limited data | High lung concentration |

Biological Activity

Delamanid, a novel compound from the nitro-dihydro-imidazooxazole class, has emerged as a significant agent in the fight against multidrug-resistant tuberculosis (MDR-TB). Its unique mechanism of action, coupled with potent biological activity against various strains of Mycobacterium tuberculosis (MTB), positions it as a valuable addition to existing tuberculosis therapies.

This compound primarily functions by inhibiting the synthesis of mycolic acids, crucial components of the mycobacterial cell wall. This inhibition is mediated through the activation of this compound by the enzyme deazaflavin-dependent nitroreductase (Ddn), which facilitates its conversion into a reactive intermediate that disrupts mycolic acid production .

Key Mechanistic Insights:

- Pro-drug Activation : this compound is a pro-drug that requires metabolic activation by Ddn, which is specific to mycobacteria and not present in human cells, thereby minimizing potential toxicity .

- Inhibition of Mycolic Acid Synthesis : The drug targets methoxy-mycolic and keto-mycolic acid synthesis pathways, critical for mycobacterial cell wall integrity .

- Selective Activity : The selective activation mechanism helps explain this compound's efficacy against mycobacteria while avoiding genotoxic effects in humans .

In Vitro Studies

This compound has demonstrated potent antibacterial activity in vitro against both drug-susceptible and drug-resistant strains of MTB. The minimum inhibitory concentration (MIC) ranges from 0.006 to 0.024 μg/ml, indicating high potency . Notably, studies reveal:

- No Cross-Resistance : this compound does not exhibit cross-resistance with first-line anti-TB drugs such as rifampicin and isoniazid, making it an effective option for patients who have failed previous treatments .

- Post-Antibiotic Effect : It shows a significant post-antibiotic effect on intracellular organisms after pulsed therapy, comparable to rifampicin .

Clinical Trials

Clinical investigations have confirmed this compound's efficacy in real-world settings:

- Early Bactericidal Activity : A study involving smear-positive TB patients showed that this compound significantly reduced colony-forming units (CFUs) over a 14-day treatment period, with higher doses correlating with greater reductions .

- Randomized Trials : In a placebo-controlled trial on MDR-TB patients, this compound combined with an optimized background regimen resulted in higher sputum culture conversion rates compared to placebo .

Case Studies

A review of clinical outcomes indicated that treatment with this compound for six months led to improved patient outcomes and reduced mortality rates among MDR-TB patients .

Summary of Research Findings

| Study Type | Findings |

|---|---|

| In Vitro Studies | MIC of 0.006-0.024 μg/ml; no cross-resistance with first-line drugs; significant post-antibiotic effect observed. |

| Clinical Trials | Significant reduction in CFUs; higher sputum culture conversion rates in treated groups. |

| Case Studies | Improved outcomes and reduced mortality in patients treated with this compound alongside optimized regimens. |

Resistance Mechanisms

Despite its effectiveness, resistance to this compound can occur. Mutations in coenzyme F420 genes have been implicated as mechanisms for resistance in mycobacteria . Understanding these resistance pathways is crucial for developing strategies to mitigate treatment failures.

Q & A

Basic Research Questions

Q. What is the molecular mechanism of Delamanid’s antimycobacterial activity, and how can this inform experimental design?

this compound inhibits mycolic acid synthesis by targeting the F420-dependent deazaflavin nitroreductase (Ddn) system in Mycobacterium tuberculosis (Mtb), disrupting cell wall integrity . To validate this mechanism experimentally:

- Use in vitro assays with F420-deficient Mtb strains to confirm target specificity.

- Combine lipidomic profiling (e.g., HPLC) to quantify mycolic acid inhibition .

- Reference clinical pharmacokinetic data (e.g., protein binding >99%, half-life 30–38 hours) to optimize dosing in animal models .

Q. How should researchers design studies to evaluate this compound’s efficacy in multidrug-resistant TB (MDR-TB) patients?

- Cohort selection : Prioritize participants with baseline sputum culture positivity and documented MDR/RR-TB resistance, excluding those with concurrent CYP3A4 inducer use (e.g., rifampicin) to avoid pharmacokinetic interference .

- Outcome metrics : Use two consecutive negative cultures ≥15 days apart as the primary endpoint for culture conversion .

- Control for confounders : Adjust for variables like prior TB drug exposure, comorbidities, and regimen changes using inverse probability weighting .

Q. What are the key considerations for interpreting this compound’s clinical trial data, particularly conflicting results on culture conversion?

- Example : In the endTB cohort, adding this compound to 3-drug regimens did not significantly improve 2-month culture conversion (49.6% vs. 55.6% in controls) but reduced mortality with prolonged use .

- Methodological resolution : Conduct time-to-event analysis to assess delayed conversion and stratify by treatment duration (e.g., ≥6 months vs. shorter courses) .

Advanced Research Questions

Q. How can this compound’s pharmacokinetic variability be addressed in preclinical-to-clinical translation?

- Challenge : this compound’s absorption increases 3-fold with high-fat meals, complicating dosing consistency .

- Solutions :

- Standardize fed/fasted conditions in animal studies and correlate with plasma exposure (AUC/MIC ratios).

- Use physiologically based pharmacokinetic (PBPK) modeling to predict human outcomes from nonclinical data .

Q. What experimental strategies can elucidate this compound’s resistance mechanisms?

- Hypothesis : Mutations in F420 biosynthetic genes (e.g., fgd, fbiA) reduce prodrug activation .

- Methods :

- Perform whole-genome sequencing of post-treatment Mtb isolates to identify resistance-associated variants.

- Validate using in vitro susceptibility testing with isogenic mutant strains .

Q. How should researchers evaluate this compound’s synergy with other anti-TB drugs in combination regimens?

- Approach :

- Use checkerboard assays or time-kill curves to quantify synergy with bedaquiline, linezolid, or pretomanid .

- Monitor for QT prolongation when combining with other CYP3A4-metabolized drugs (e.g., clofazimine) via electrocardiogram in phase II trials .

Q. How can contradictory findings on this compound’s efficacy be resolved in meta-analyses?

- Case : Early studies reported 70–95% culture conversion with this compound, while later trials showed marginal benefits .

- Resolution :

- Apply GRADE criteria to assess bias risk, heterogeneity, and publication bias.

- Perform subgroup analyses by region (e.g., high vs. low TB burden) and resistance profiles .

Q. Methodological Rigor and Reproducibility

Q. What steps ensure reproducibility in this compound-related studies?

- Data transparency : Publish raw culture conversion timelines and regimen adjustments in supplementary materials .

- Protocol adherence : Follow WHO guidelines for MDR-TB treatment duration and outcome definitions (e.g., "cured" vs. "completed") .

- Statistical rigor : Pre-specify endpoints and adjust for immortal time bias in observational studies using Cox models .

Q. How can researchers adapt preclinical models for this compound’s extrapulmonary TB applications?

- Model selection : Use murine or rabbit models of TB meningitis or osteomyelitis to assess blood-brain barrier penetration .

- Metrics : Compare this compound concentrations in infected tissues (e.g., lymph nodes) via LC-MS/MS .

Q. Tables for Key Data

Table 1. This compound Pharmacokinetic Parameters

| Parameter | Value | Source |

|---|---|---|

| Protein binding | >99% | |

| Half-life | 30–38 hours | |

| Metabolic pathway | CYP3A4-mediated hydrolysis | |

| Food effect (AUC) | 3-fold increase with high-fat |

Table 2. Clinical Outcomes from Key this compound Studies

| Study Design | Culture Conversion (2-month) | Mortality (≥6 months) | Source |

|---|---|---|---|

| endTB Observational | 49.6% (this compound) vs. 55.6% | 1.0% (this compound) | |

| Phase IIb Trial | 45.4% (this compound) vs. 29.6% | 8.3% (Control) |

Properties

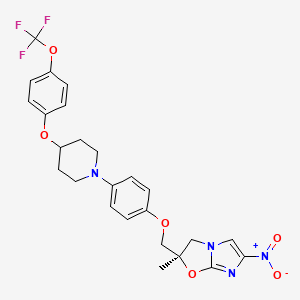

IUPAC Name |

(2R)-2-methyl-6-nitro-2-[[4-[4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl]phenoxy]methyl]-3H-imidazo[2,1-b][1,3]oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25F3N4O6/c1-24(15-31-14-22(32(33)34)29-23(31)38-24)16-35-18-4-2-17(3-5-18)30-12-10-20(11-13-30)36-19-6-8-21(9-7-19)37-25(26,27)28/h2-9,14,20H,10-13,15-16H2,1H3/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDAOLTSRNUSPPH-XMMPIXPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN2C=C(N=C2O1)[N+](=O)[O-])COC3=CC=C(C=C3)N4CCC(CC4)OC5=CC=C(C=C5)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CN2C=C(N=C2O1)[N+](=O)[O-])COC3=CC=C(C=C3)N4CCC(CC4)OC5=CC=C(C=C5)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25F3N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60218326 | |

| Record name | Delamanid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60218326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681492-22-8 | |

| Record name | Delamanid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=681492-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Delamanid [USAN:INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0681492228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Delamanid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11637 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Delamanid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60218326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DELAMANID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8OOT6M1PC7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.